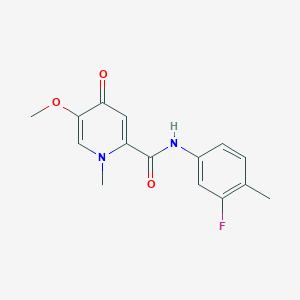![molecular formula C14H13N3O B2689904 N-[3-(2-甲基嘧啶-4-基)苯基]丙-2-烯酰胺 CAS No. 2396580-35-9](/img/structure/B2689904.png)
N-[3-(2-甲基嘧啶-4-基)苯基]丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
The chemical reactions involving “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” are not explicitly mentioned in the available resources. The reactivity of a compound depends on its molecular structure, particularly the presence of functional groups and their arrangement .
科学研究应用
Leukemia Treatment
“N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” is structurally similar to Imatinib , which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.
Anticancer Applications
The compound has potential anticancer applications . Pyrimidine derivatives, like our compound, have been reported to exhibit anticancer properties . They can modulate myeloid leukemia and are used in the treatment of breast cancer and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal properties. This suggests that “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could potentially be used in the treatment of various microbial and fungal infections.
Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could potentially be used in the treatment of inflammation and pain.
Antihypertensive Applications
Pyrimidine derivatives have been reported to exhibit antihypertensive properties . This suggests that “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could potentially be used in the treatment of high blood pressure.
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic properties . This suggests that “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could potentially be used in the treatment of diabetes.
未来方向
The future directions for research on “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could include further investigation into its synthesis, molecular structure, reactivity, mechanism of action, and physical and chemical properties. This could provide valuable insights into its potential applications and risks .
作用机制
Target of Action
The primary target of the compound N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide is the Epidermal Growth Factor Receptor (EGFR), specifically the EGFR mutants L858R, T790M, and V948R . EGFR is a transmembrane protein that is involved in cell growth and differentiation. Mutations in EGFR are often associated with various types of cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide interacts with its target, the EGFR mutants, by forming a complex . This interaction is irreversible and results in the inhibition of the transferase activity of the EGFR mutants . The inhibition of EGFR mutants prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide affects the EGFR signaling pathway. By inhibiting the EGFR mutants, it prevents the activation of downstream signaling pathways such as the PI3K/AKT and the RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways by N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide can lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide’s action include the inhibition of EGFR mutants and the suppression of downstream signaling pathways . This leads to the inhibition of cell proliferation and survival, which can result in the suppression of tumor growth .
属性
IUPAC Name |
N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-3-14(18)17-12-6-4-5-11(9-12)13-7-8-15-10(2)16-13/h3-9H,1H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKWNFWTTRJTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



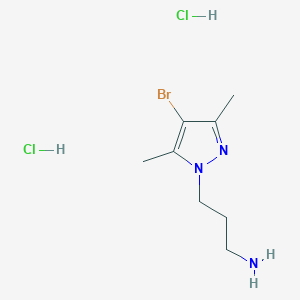
![6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2689825.png)
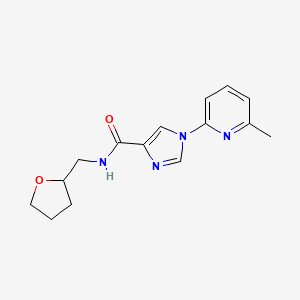
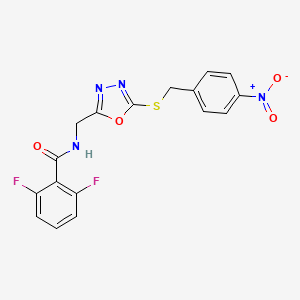
![N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2689829.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2689831.png)

![(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2689838.png)

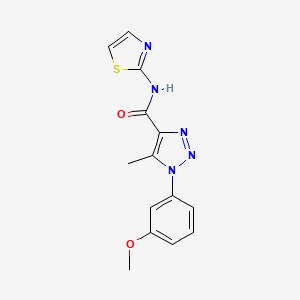
![N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide](/img/structure/B2689841.png)
